molecular formula C13H10O3 B14341803 1-(Furan-2-yl)-3-(3-hydroxyphenyl)prop-2-en-1-one CAS No. 105904-51-6

1-(Furan-2-yl)-3-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B14341803
CAS No.: 105904-51-6
M. Wt: 214.22 g/mol
InChI Key: ZNRZXBKRQBQRRO-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3-(3-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-3-(3-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between furan-2-carbaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-3-(3-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Epoxides or quinones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for biological studies.

    Medicine: Research has shown potential anti-inflammatory and anticancer activities, suggesting its use in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-3-(3-hydroxyphenyl)prop-2-en-1-one exerts its effects involves interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.

    Antioxidant Activity: It scavenges free radicals and upregulates antioxidant defense mechanisms.

    Anti-inflammatory Activity: The compound inhibits pro-inflammatory cytokines and enzymes such as COX-2.

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

1-(Furan-2-yl)-3-(3-hydroxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds:

Uniqueness:

  • The presence of both the furan ring and the hydroxyphenyl group in this compound provides a unique combination of electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other chalcones and related compounds.

Properties

CAS No.

105904-51-6

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

1-(furan-2-yl)-3-(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C13H10O3/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9,14H

InChI Key

ZNRZXBKRQBQRRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)C2=CC=CO2

Origin of Product

United States

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